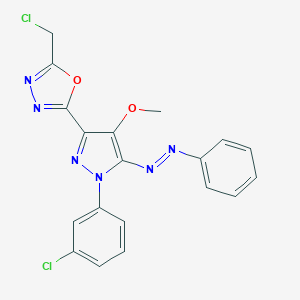
1,3,4-Oxadiazole, 2-(chloromethyl)-5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 2-(chloromethyl)-5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)- is a chemical compound that has been studied extensively in the scientific community. This compound belongs to the oxadiazole family, which is known for its diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 1,3,4-Oxadiazole, 2-(chloromethyl)-5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)- is not fully understood. However, it has been reported that this compound exhibits its biological activities through the inhibition of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
1,3,4-Oxadiazole, 2-(chloromethyl)-5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. This compound has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been reported to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 1,3,4-Oxadiazole, 2-(chloromethyl)-5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)- in laboratory experiments include its diverse range of biological activities and its relatively simple synthesis method. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several potential future directions for research on 1,3,4-Oxadiazole, 2-(chloromethyl)-5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-. One potential direction is to further study its potential as a photosensitizer for photodynamic therapy. Another potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 1,3,4-Oxadiazole, 2-(chloromethyl)-5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)- has been reported in the literature. The synthesis involves the reaction of 3-chloroaniline, 4-methoxy-1-phenylazopyrazole, and chloroacetyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction and results in the formation of the target compound.
Scientific Research Applications
1,3,4-Oxadiazole, 2-(chloromethyl)-5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)- has been extensively studied for its biological activities. This compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as a photosensitizer for photodynamic therapy.
properties
CAS RN |
172701-68-7 |
|---|---|
Molecular Formula |
C19H14Cl2N6O2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-phenyldiazene |
InChI |
InChI=1S/C19H14Cl2N6O2/c1-28-17-16(19-25-23-15(11-20)29-19)26-27(14-9-5-6-12(21)10-14)18(17)24-22-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
GYUOGSSWFDOLBM-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=CC=C4 |
synonyms |
[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methox y-pyrazol-3-yl]-phenyl-diazene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



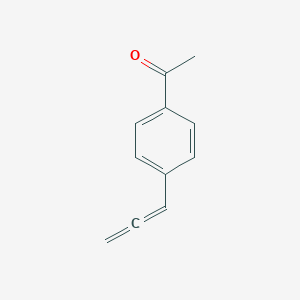
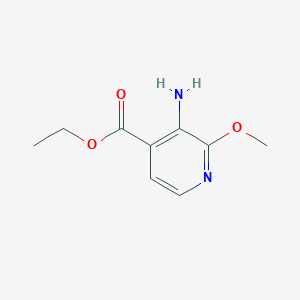
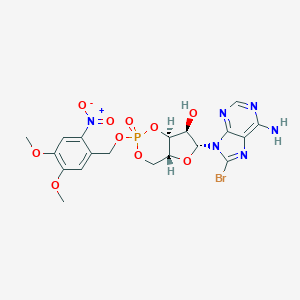
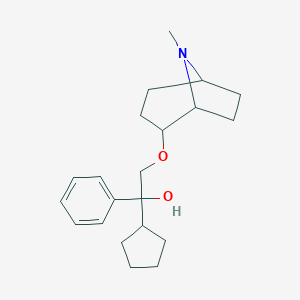
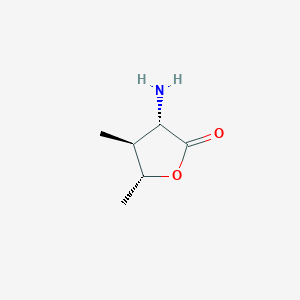
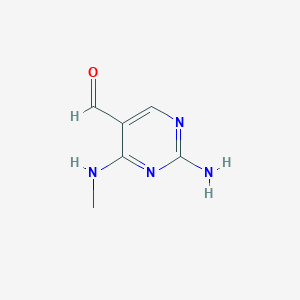
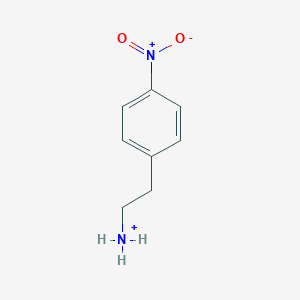
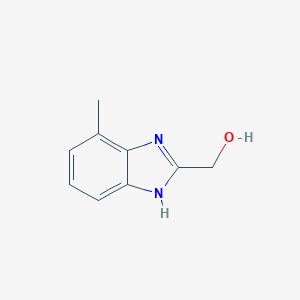
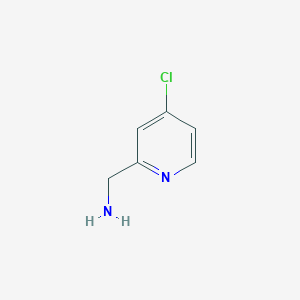

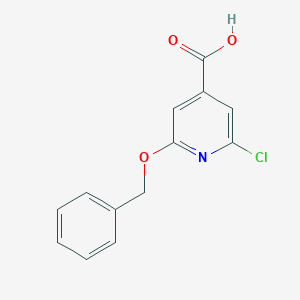


![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)